molecular formula C7H7BrOS B7816095 3-Bromo-4-methoxybenzene-1-thiol

3-Bromo-4-methoxybenzene-1-thiol

Cat. No.: B7816095
M. Wt: 219.10 g/mol
InChI Key: NPZXSSPQYVAKKT-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxybenzene-1-thiol (CAS: 90150-97-3) is a substituted benzene derivative featuring bromine (Br) at position 3, a methoxy (-OCH₃) group at position 4, and a thiol (-SH) group at position 1 (Figure 1). This compound serves as a critical building block in synthesizing quinlukast homologues, which exhibit antileukotrienic activities relevant to treating inflammatory diseases .

Properties

IUPAC Name

3-bromo-4-methoxybenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrOS/c1-9-7-3-2-5(10)4-6(7)8/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZXSSPQYVAKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methoxybenzene-1-thiol can be achieved through several methods. One common approach involves the bromination of 4-methoxybenzene-1-thiol. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid. The reaction proceeds under mild conditions, yielding the desired product with good efficiency .

Another method involves the use of paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) to achieve bromomethylation of thiols. This method minimizes the generation of highly toxic byproducts and provides a convenient route to bromomethylated thiol derivatives .

Industrial Production Methods

Industrial production of 3-Bromo-4-methoxybenzene-1-thiol may involve large-scale bromination processes using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, reducing the risk of exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methoxybenzene-1-thiol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The compound can undergo reduction reactions to form the corresponding benzene derivatives without the bromine atom.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium thiolate or amines in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of new benzene derivatives with different substituents.

    Oxidation: Formation of disulfides or sulfonic acids.

    Reduction: Formation of benzene derivatives without the bromine atom.

Scientific Research Applications

3-Bromo-4-methoxybenzene-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxybenzene-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in electrophilic aromatic substitution reactions, leading to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity in Coupling Reactions

The reactivity of aryl thiols and halides in nucleophilic substitutions is influenced by substituent electronic effects. Table 1 highlights comparative

Table 1: Comparative Reactivity and Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity (Cu Catalysis) Applications References
3-Bromo-4-methoxybenzene-1-thiol C₇H₇BrOS 227.10 Br, -OCH₃, -SH High Quinlukast homologues synthesis
4-Methoxybenzene-1-thiol C₇H₈OS 140.20 -OCH₃, -SH Moderate General sulfide synthesis
3-Bromo-4-methoxyphenol C₇H₇BrO₂ 219.04 Br, -OCH₃, -OH Low Antioxidants, intermediates
Methyl 4-Bromo-3-hydroxybenzoate C₈H₇BrO₃ 231.05 Br, -OH, -COOCH₃ Not reported Polymer/pharmaceutical precursors
Key Findings:
  • Electronic Effects : The bromine at position 3 in 3-Bromo-4-methoxybenzene-1-thiol increases electron deficiency at position C-4, enhancing its coupling efficiency with aryl bromides under copper catalysis .
  • Functional Group Influence: Thiol (-SH) groups exhibit higher nucleophilicity than hydroxyl (-OH) groups, making 3-Bromo-4-methoxybenzene-1-thiol more reactive than phenol analogs like 3-Bromo-4-methoxyphenol .
  • Positional Isomerism : Hypothetical analogs with bromine at position 4 (e.g., 4-Bromo-3-methoxybenzene-1-thiol) would likely show reduced reactivity due to altered electronic distribution.

Physical and Chemical Properties

  • Solubility : Thiol-containing compounds (e.g., 3-Bromo-4-methoxybenzene-1-thiol) are more polar than methoxy- or bromo-only analogs, favoring solubility in polar aprotic solvents like DMF or DMSO .
  • Thermal Stability : Methoxy groups enhance stability compared to hydroxyl analogs, which may degrade under acidic conditions .

Discrepancies and Limitations

  • Molecular Formula Conflict : reports an implausible formula (C₆H₄Br₂O₂N) for 3-Bromo-4-methoxybenzene-1-thiol, likely due to a cataloging error. Structural analysis and CAS data confirm C₇H₇BrOS as correct .
  • Data Gaps : Reactivity data for positional isomers (e.g., 2-Bromo-4-methoxybenzene-1-thiol) are unavailable, limiting comparative scope.

Biological Activity

3-Bromo-4-methoxybenzene-1-thiol, also known as 3-bromo-4-methoxybenzenethiol, is an organic compound with the molecular formula C₇H₇BrOS. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with a bromine atom, a methoxy group (-OCH₃), and a thiol group (-SH). The presence of these functional groups contributes to its reactivity and biological properties.

The biological activity of 3-Bromo-4-methoxybenzene-1-thiol is primarily attributed to its thiol group, which can form covalent bonds with various biomolecules, including proteins and enzymes. This interaction can lead to the inhibition of enzymatic activity, potentially affecting cellular pathways involved in disease processes. Additionally, the bromine atom can facilitate electrophilic aromatic substitution reactions, allowing the formation of new derivatives with altered biological properties.

Antimicrobial Activity

Research indicates that 3-Bromo-4-methoxybenzene-1-thiol exhibits significant antimicrobial properties. In various studies, it has been shown to inhibit the growth of several bacterial strains. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer potential of 3-Bromo-4-methoxybenzene-1-thiol has been explored in several studies. Notably, it has demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) cells. The compound's ability to disrupt microtubule polymerization is a critical mechanism underlying its anticancer effects .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxicity of several derivatives, 3-Bromo-4-methoxybenzene-1-thiol was found to exhibit sub-micromolar cytotoxicity against MCF7 cells. The compound was shown to induce G2/M cell cycle arrest and promote apoptotic cell death through disruption of microtubule dynamics .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC₅₀ (µM)Mechanism of Action
HeLa0.5Microtubule disruption
MCF70.8G2/M phase arrest and apoptosis
HT-291.2Induction of autophagy

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-Bromo-4-methoxybenzene-1-thiol, it is beneficial to compare it with similar compounds:

Table 3: Comparison with Similar Compounds

CompoundStructure FeaturesBiological Activity
4-Bromoanisole Lacks thiol groupModerate antimicrobial
3-Bromo-4-methoxyphenol Contains hydroxyl instead of thiolWeak anticancer activity
3-Bromo-4-methoxybenzene-1-thiol Contains both bromine and thiolStrong antimicrobial & anticancer activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-methoxybenzene-1-thiol
Reactant of Route 2
3-Bromo-4-methoxybenzene-1-thiol

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